4-Chloro-3,5-difluorobenzoyl chloride chemical properties
4-Chloro-3,5-difluorobenzoyl chloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3,5-difluorobenzoyl chloride
Abstract
4-Chloro-3,5-difluorobenzoyl chloride is a highly reactive, halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional substitution pattern—featuring an acyl chloride group and three electron-withdrawing halogens—renders the molecule a potent acylating agent and a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on the underlying chemical principles that govern its utility. Given the limited publicly available experimental data for this specific compound, this guide leverages data from the closely related and well-documented analogue, 3,5-difluorobenzoyl chloride, to provide a robust, predictive analysis for researchers and drug development professionals.
Molecular Identification and Physicochemical Properties
4-Chloro-3,5-difluorobenzoyl chloride is a synthetically derived organic compound. The strategic placement of its halogen substituents creates a unique electronic environment that is central to its chemical behavior.
Table 1: Core Identifiers for 4-Chloro-3,5-difluorobenzoyl chloride
| Identifier | Value | Source |
| CAS Number | 1261799-38-5 | [1] |
| Molecular Formula | C₇H₂Cl₂F₂O | [1] |
| Molecular Weight | 210.99 g/mol | |
| Canonical SMILES | C1=C(C(=CC(=C1F)Cl)F)C(=O)Cl | |
| InChI Key | AHXLIGWIJJWAOQ-UHFFFAOYSA-N |
Physicochemical Characteristics
Direct experimental data for 4-Chloro-3,5-difluorobenzoyl chloride is sparse. However, its fundamental properties can be reliably inferred from available vendor data and comparison with its structural analogue, 3,5-difluorobenzoyl chloride.
Table 2: Known and Predicted Physicochemical Properties
| Property | 4-Chloro-3,5-difluorobenzoyl chloride | 3,5-Difluorobenzoyl chloride (Analogue) | Scientific Rationale for Prediction |
| Physical Form | Liquid | Colorless to light yellow liquid | The addition of a single chlorine atom is unlikely to raise the melting point above ambient temperature.[2][3] |
| Boiling Point | Predicted: >175 °C | 173 - 175 °C | The significantly higher molecular weight (210.99 vs. 176.55) will increase van der Waals forces, leading to a higher boiling point.[2][4] |
| Density | Predicted: >1.41 g/cm³ | 1.41 g/cm³ | The substitution of a hydrogen atom (atomic weight ~1) with a chlorine atom (atomic weight ~35.5) will substantially increase the molecular density.[2][4] |
| Refractive Index | Predicted: >1.503 | n20/D 1.5031 | Increased molecular weight and polarizability from the additional chlorine atom would be expected to raise the refractive index. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (see Section 3.0). | Soluble in organic solvents like dichloromethane and ether. | Polarity and reactivity are dominated by the acyl chloride group, ensuring similar solubility profiles in non-reactive solvents.[3] |
Predictive Spectroscopic Profile
-
¹H NMR: The molecule possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent. The spectrum is expected to show a single signal, a triplet, arising from the coupling of each proton to the two equivalent fluorine atoms in the meta positions (³JH-F coupling). The strong electron-withdrawing environment should place this signal in the downfield region, likely around 7.5-7.8 ppm.
-
¹³C NMR: Four signals are expected in the aromatic region and one for the carbonyl carbon. The carbonyl carbon signal will be significantly downfield (~165-170 ppm). The aromatic carbons will exhibit complex splitting patterns due to one-, two-, and three-bond couplings to fluorine (¹JC-F, ²JC-F, ³JC-F).
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal would appear as a doublet due to coupling with the two equivalent ortho protons (³JF-H).
-
Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride, expected between 1780-1815 cm⁻¹ . The high frequency is due to the inductive electron-withdrawing effect of the adjacent chlorine atom. Additional strong bands corresponding to C-F and C-Cl stretches will be present in the fingerprint region (typically 1300-1000 cm⁻¹).[5]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster corresponding to the presence of two chlorine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will follow the natural isotopic abundance of ³⁵Cl and ³⁷Cl. A primary fragmentation pathway is the loss of the acyl chloride chlorine atom to form a stable acylium cation ([M-Cl]⁺), which would constitute a major peak in the spectrum.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-3,5-difluorobenzoyl chloride is rooted in the high reactivity of the acyl chloride functional group, which is further enhanced by the electronic properties of the halogenated ring.
The Principle of Enhanced Electrophilicity
The rate-determining step for most reactions involving benzoyl chlorides is the nucleophilic attack on the carbonyl carbon.[6] The reactivity of this carbon is dictated by its electrophilicity (i.e., the magnitude of its partial positive charge). The substituents on the aromatic ring play a crucial role in modulating this charge.
In 4-Chloro-3,5-difluorobenzoyl chloride, all three halogen substituents are strongly electron-withdrawing through the inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, subsequently, from the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient and thus highly susceptible to attack by nucleophiles. This activation is the cornerstone of its utility as a potent acylating agent.[6][7]
Caption: Electronic effects of substituents on the aromatic ring.
Core Reactions and Methodologies
As a powerful acylating agent, this compound is primarily used to introduce the 4-chloro-3,5-difluorobenzoyl moiety into other molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Caption: General workflow for nucleophilic acyl substitution.
Protocol 1: General Procedure for Amide Bond Formation
-
Rationale: The reaction between an acyl chloride and a primary or secondary amine is a rapid and highly efficient method for forming a robust amide bond. A non-nucleophilic base is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
-
System Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a tertiary amine base (e.g., triethylamine or DIPEA, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of 4-Chloro-3,5-difluorobenzoyl chloride (1.05 eq.) in the same solvent dropwise over 15-30 minutes. The slight excess of the acyl chloride ensures complete consumption of the potentially more valuable amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup and Purification: Quench the reaction by adding water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Ester Formation
-
Rationale: The acylation of alcohols is typically slower than that of amines. A base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide, or to scavenge the HCl byproduct. For less reactive alcohols, a catalyst like DMAP (4-Dimethylaminopyridine) can be employed to accelerate the reaction.
-
System Setup: To a stirred solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane), add a base such as pyridine or triethylamine (1.2 eq.). If needed, a catalytic amount of DMAP (0.05 eq.) can be added.
-
Reagent Addition: Cool the mixture to 0 °C and slowly add 4-Chloro-3,5-difluorobenzoyl chloride (1.1 eq.).
-
Reaction Monitoring: Allow the reaction to proceed, typically for 2-12 hours, monitoring by TLC or LC-MS. Gentle heating may be required for hindered or unreactive alcohols.
-
Workup and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl (to remove the base), saturated aqueous NaHCO₃, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography.
Applications in Drug Discovery and Materials Science
Halogenated organic molecules are of paramount importance in medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[8] Acyl chlorides like this compound are key intermediates for building these complex molecules. For example, the related 3,5-difluorobenzoyl chloride is a documented precursor in the synthesis of AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiators, a class of molecules investigated for neurological disorders.[9] It is therefore a logical assertion that 4-Chloro-3,5-difluorobenzoyl chloride is employed in proprietary research programs to synthesize novel compounds for similar applications where fine-tuning of electronic and steric properties is required.
Safety, Handling, and Storage
As a highly reactive chemical, 4-Chloro-3,5-difluorobenzoyl chloride must be handled with stringent safety protocols.
Table 3: GHS Hazard and Safety Information
| Category | Code | Description | Source |
| Pictogram | GHS05 | Corrosion | |
| Signal Word | Danger | ||
| Hazard Statement | H314 | Causes severe skin burns and eye damage. | |
| Precautionary (Handling) | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P271 | Use only outdoors or in a well-ventilated area. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
-
Toxicity and Corrosivity: This compound is corrosive and will cause severe chemical burns upon contact with skin, eyes, and mucous membranes. It is a lachrymator. All handling must be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash goggles or a face shield.
-
Moisture Sensitivity: Acyl chlorides react readily with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[3] This reaction is exothermic. Containers must be kept tightly sealed and stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere.
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines, except under controlled reaction conditions.
-
Disposal: Waste material should be quenched carefully by slow addition to a stirred solution of sodium carbonate or sodium bicarbonate before being disposed of according to local environmental regulations.
Conclusion
4-Chloro-3,5-difluorobenzoyl chloride emerges as a specialized and highly activated building block for advanced chemical synthesis. While detailed characterization data remains limited in the public domain, a firm understanding of its properties and reactivity can be established through the principles of physical organic chemistry and by analogy to related structures. Its enhanced electrophilicity, a direct result of its polyhalogenated structure, makes it an exceptionally efficient reagent for introducing the 4-chloro-3,5-difluorobenzoyl group. For researchers in drug discovery and materials science, this compound represents a valuable tool for creating novel molecules with finely tuned properties. Adherence to strict safety protocols is mandatory when handling this potent and corrosive reagent.
References
-
PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Supplier CAS No 1261799-38-5. Retrieved from [Link]
-
Ganjali, M. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 129-166. Retrieved from [Link]
- Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
-
PubChemLite. (n.d.). 3,5-difluorobenzoyl chloride (C7H3ClF2O). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from [Link]
-
PubMed. (2025). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. Retrieved from [Link]
-
ACS Publications. (2020). Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. Organometallics. Retrieved from [Link]
-
ACS Publications. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
-
PMC. (n.d.). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Retrieved from [Link]
-
PubMed. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Retrieved from [Link]
Sources
- 1. 4-Chloro-3,5-difluorobenzoyl chloride | 1261799-38-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-ジフルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
